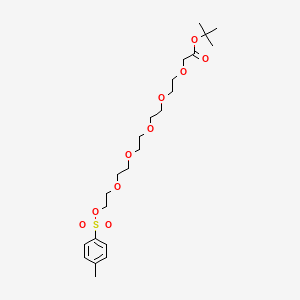

Tos-PEG6-CH2CO2tBu

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

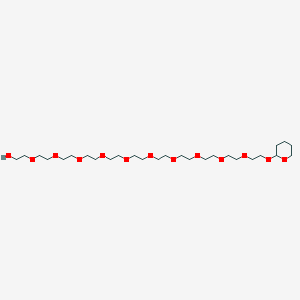

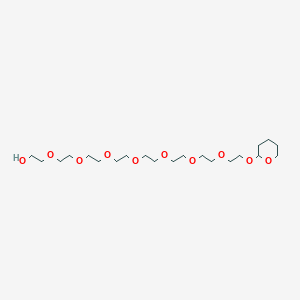

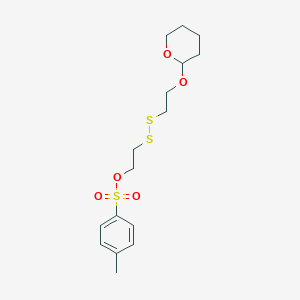

Tos-PEG6-CH2CO2tBu is a PEG derivative containing a t-butyl ester and a tosyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .

Synthesis Analysis

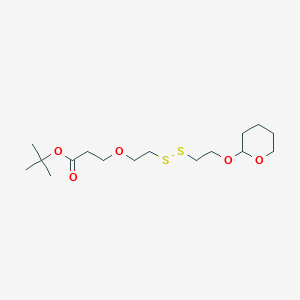

The synthesis of this compound involves the use of a t-butyl ester and a tosyl group . The t-butyl protected carboxyl group can be deprotected under acidic conditions . The tosyl group is a very good leaving group for nucleophilic substitution reactions .Molecular Structure Analysis

The molecular formula of this compound is C23H38O10S . It has a molecular weight of 506.6 g/mol .Chemical Reactions Analysis

The tosyl group in this compound is a very good leaving group for nucleophilic substitution reactions . The t-butyl protected carboxyl group can be deprotected under acidic conditions .Physical and Chemical Properties Analysis

This compound has a molecular weight of 506.6 g/mol . It has a molecular formula of C23H38O10S . The compound is hydrophilic due to the presence of the PEG spacer, which increases its solubility in aqueous media .Aplicaciones Científicas De Investigación

α-TOS-based Nanoparticles for Cancer Treatment

α-Tocopheryl succinate (α-TOS), known for its anticancer properties, faces limitations due to its low solubility in physiological media. The synthesis of α-TOS-based amphiphilic block copolymers through reversible addition-fragmentation chain transfer polymerization (RAFT) addresses this issue. The resulting PEG-b-poly(MTOS) nanoparticles show rapid endocytosis by cancer cells and their biological activity depends on the molecular weight of PEG and MTOS content, providing a targeted approach for cancer therapy (Palao-Suay et al., 2016).

PEGylation in Peptide and Protein Modification

PEGylation, the process of attaching PEG to peptides and proteins, offers numerous benefits, including shielding of antigenic and immunogenic epitopes, preventing degradation by proteolytic enzymes, and altering biodistribution by increasing the apparent size of the polypeptide. This modification significantly enhances the therapeutic potential of peptides and proteins in medical applications (Roberts et al., 2002).

PEG's Role in Enhancing Drug Delivery

D-α-tocopheryl polyethylene glycol succinate (Vitamin E TPGS), formed by the esterification of Vitamin E succinate with PEG, plays a pivotal role in drug delivery by improving the bioavailability of drugs, enhancing cellular uptake, and extending the half-life of drugs in plasma. TPGS-based drug delivery systems offer targeted and controlled drug release, potentially overcoming multidrug resistance and improving oral drug delivery (Zhang et al., 2012).

Mecanismo De Acción

- Tos-PEG6-CH2CO2tBu primarily interacts with specific cellular components or proteins. However, precise information about its primary targets remains limited in the available literature .

Target of Action

Mode of Action

Pharmacokinetics

Direcciones Futuras

Análisis Bioquímico

Biochemical Properties

Tos-PEG6-CH2CO2tBu plays a significant role in biochemical reactions, primarily due to its functional groups. The tosyl group is an excellent leaving group for nucleophilic substitution reactions, making it useful in modifying biomolecules . The tert-butyl ester can be deprotected under acidic conditions, allowing for further functionalization. This compound interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of stable conjugates. For instance, it can be used to modify lysine residues on proteins, enhancing their solubility and stability.

Cellular Effects

This compound influences various cellular processes by modifying proteins and other biomolecules. Its ability to increase solubility and stability of modified proteins can impact cell signaling pathways, gene expression, and cellular metabolism . For example, when used to modify signaling proteins, it can alter their activity and localization, leading to changes in downstream signaling events. Additionally, its impact on gene expression can be observed through changes in the levels of specific mRNAs and proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through covalent modification of biomolecules. The tosyl group facilitates nucleophilic substitution reactions, allowing the compound to form stable covalent bonds with nucleophilic groups on proteins and other biomolecules . This modification can lead to changes in the activity, stability, and localization of the target biomolecules. For instance, modifying a protein’s lysine residues can prevent ubiquitination, thereby affecting its degradation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is stable under standard storage conditions (-20°C), but its stability can be affected by exposure to light, heat, and moisture . Over time, degradation of the compound can lead to reduced efficacy in biochemical reactions. Long-term studies have shown that modified proteins retain their enhanced solubility and stability for extended periods, although gradual degradation can occur.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can effectively modify target proteins without causing significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed. These adverse effects are likely due to the accumulation of the compound and its metabolites in these organs. Therefore, careful dosage optimization is essential to minimize toxicity while achieving the desired biochemical modifications.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by esterases, which cleave the tert-butyl ester to release the active carboxyl group . This metabolic conversion is crucial for the compound’s activity in biochemical reactions. Additionally, the PEG spacer can influence the metabolic flux by altering the solubility and distribution of the modified biomolecules.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . The hydrophilic PEG spacer enhances its solubility, allowing for efficient transport across cell membranes. Once inside the cell, the compound can accumulate in specific compartments, such as the cytoplasm and nucleus, depending on the nature of the modified biomolecules.

Subcellular Localization

The subcellular localization of this compound is influenced by its interactions with targeting signals and post-translational modifications . For example, the compound can be directed to specific organelles, such as the mitochondria or endoplasmic reticulum, through the addition of targeting peptides. These modifications can enhance the compound’s activity and function within specific cellular compartments.

Propiedades

IUPAC Name |

tert-butyl 2-[2-[2-[2-[2-[2-(4-methylphenyl)sulfonyloxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H38O10S/c1-20-5-7-21(8-6-20)34(25,26)32-18-17-30-14-13-28-10-9-27-11-12-29-15-16-31-19-22(24)33-23(2,3)4/h5-8H,9-19H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SURYEYDXOMEIFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCC(=O)OC(C)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H38O10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.